molecular formula C35H51N3O9S3 B11826778 4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine;4-methylbenzenesulfonic acid

4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine;4-methylbenzenesulfonic acid

Cat. No.: B11826778
M. Wt: 754.0 g/mol
InChI Key: RDVNFVVSKSUDFK-UHFFFAOYSA-N
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Description

4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine;4-methylbenzenesulfonic acid is a compound with significant applications in various fields, particularly in medicinal chemistry. This compound is known for its unique structure, which includes a cyclohexane ring, a piperazine ring, and a cyclopropylmethyl group. It is often used in the form of its salt, 4-methylbenzenesulfonic acid, to enhance its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine typically involves the following steps:

    Cyclohexanone Reaction: Cyclohexanone is reacted with piperazine in the presence of a suitable catalyst to form 4-(piperazin-1-yl)cyclohexanone.

    Cyclopropylmethylation: The intermediate is then reacted with cyclopropylmethyl chloride in the presence of a base to introduce the cyclopropylmethyl group.

    Reduction: The resulting compound is reduced to form 4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine.

    Salt Formation: Finally, the amine is reacted with 4-methylbenzenesulfonic acid to form the desired salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification Steps: Including crystallization and filtration to obtain high-purity product.

    Quality Control: Ensuring the final product meets the required specifications for pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions

4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxides.

    Reduction: Can be reduced to form secondary amines.

    Substitution: Undergoes nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products

    Oxidation: N-oxides of the compound.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine involves its interaction with neurotransmitter receptors in the brain. It is believed to modulate the activity of serotonin and dopamine receptors, leading to its antidepressant and antipsychotic effects . The compound’s structure allows it to cross the blood-brain barrier and exert its effects on central nervous system pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine is unique due to its combination of a cyclohexane ring, a piperazine ring, and a cyclopropylmethyl group. This unique structure contributes to its specific pharmacological properties and makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C35H51N3O9S3

Molecular Weight

754.0 g/mol

IUPAC Name

4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine;4-methylbenzenesulfonic acid

InChI

InChI=1S/C14H27N3.3C7H8O3S/c15-13-3-5-14(6-4-13)17-9-7-16(8-10-17)11-12-1-2-12;3*1-6-2-4-7(5-3-6)11(8,9)10/h12-14H,1-11,15H2;3*2-5H,1H3,(H,8,9,10)

InChI Key

RDVNFVVSKSUDFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1CC1CN2CCN(CC2)C3CCC(CC3)N

Origin of Product

United States

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